2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane
Description
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 4-position and a hex-5-en-3-yl group at the 2-position. The hex-5-en-3-yl substituent introduces an unsaturated alkenyl chain, which may influence the compound’s reactivity, polarity, and intermolecular interactions. Structurally, the 1,3-dioxolane core confers stability typical of cyclic ethers, while the substituents modulate its physicochemical and functional properties. This compound is hypothesized to share synthetic pathways with other 1,3-dioxolane derivatives, such as acid-catalyzed acetalization of carbonyl compounds with diols .
Properties
CAS No. |
113419-42-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-hex-5-en-3-yl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(5-2)10-11-7-8(3)12-10/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
CUKXNWSAQLYGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)C1OCC(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of hex-5-en-3-ol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mechanism of Action
The mechanism of action of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during synthetic processes. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Dielectric and Thermodynamic Behavior
- 4-Methyl-1,3-dioxolane Derivatives: Subcooled dynamics are sensitive to alkyl chain length. For example, derivatives with longer non-polar chains exhibit pronounced dielectric relaxation modes (e.g., sub-α Debye-like processes), absent in shorter-chain analogs . The hexenyl group in 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane may introduce similar amphiphilic behavior, affecting solubility and phase transitions.
- Ring-Opening Polymerization : 4-Methyl-1,3-dioxolane shows enthalpy (ΔH = 13.4 kJ/mol) and entropy (ΔS = 53.1 J/mol·K) values distinct from larger cyclic ethers (e.g., 1,3-dioxepane: ΔH = 8.8 kJ/mol) . The hexenyl substituent likely alters polymerization kinetics due to steric hindrance.
Table 2: Thermodynamic Properties of Cyclic Ethers
| Compound | Ring Size | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 1,3-Dioxolane | 5 | 17.6 | 47.7 |
| 4-Methyl-1,3-dioxolane | 5 | 13.4 | 53.1 |
| 1,3-Dioxepane | 7 | 8.8 | 37.2 |
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